molecular formula C13H19N3O2 B2583208 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide CAS No. 51-09-2

4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B2583208
CAS No.: 51-09-2
M. Wt: 249.314
InChI Key: OBTQKZSCIDELLN-UHFFFAOYSA-N
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Description

4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C13H19N3O2 and its molecular weight is 249.314. The purity is usually 95%.
BenchChem offers high-quality 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-N-(2-morpholin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c14-12-3-1-11(2-4-12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10,14H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTQKZSCIDELLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51-09-2
Record name 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide
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Foundational & Exploratory

4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Chemical Monograph Subject: Synthesis, Physicochemical Properties, and Application in Drug Design

Executive Summary

4-Amino-N-[2-(morpholin-4-yl)ethyl]benzamide (CAS: 51-09-2) is a bifunctional pharmacophore widely utilized in medicinal chemistry as a solubility-enhancing scaffold . Structurally, it is an analog of the anti-arrhythmic drug Procainamide, where the diethylamino moiety is replaced by a morpholine ring.

In drug discovery, this molecule serves two critical functions:

  • Pharmacokinetic Modulation: The morpholine tail (pKa ~8.3) improves aqueous solubility and metabolic stability compared to acyclic amines.

  • Synthetic Versatility: The primary aniline group acts as a "chemical handle," allowing researchers to couple this unit onto kinase inhibitor cores (e.g., pyrimidines, quinolines) or HDAC inhibitor scaffolds via urea, amide, or Buchwald-Hartwig linkages.

This guide details the physicochemical standards, a validated synthesis route avoiding common dimerization impurities, and analytical protocols for quality assurance.

Physicochemical Data Profile

PropertyValue / Description
Chemical Name 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide
CAS Number 51-09-2
Molecular Formula C₁₃H₁₉N₃O₂
Molecular Weight 249.31 g/mol
Exact Mass 249.1477 Da
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, dilute aqueous acid.[1][2][3][4] Sparingly soluble in water (neutral pH).
pKa (Predicted) ~4.0 (Aniline), ~8.3 (Morpholine N)
LogP 0.2 – 0.9 (Hydrophilic nature aids bioavailability)
SMILES NC1=CC=C(C=C1)C(=O)NCCN2CCOCC2

Validated Synthetic Protocol

Rationale: While direct coupling of 4-aminobenzoic acid (PABA) is possible, it often leads to self-coupling byproducts. The Nitro-Reduction Route is the industry standard for high-purity synthesis, ensuring the aniline remains protected until the final step.

Step 1: Amide Coupling

Precursors: 4-Nitrobenzoyl chloride + 4-(2-Aminoethyl)morpholine.

  • Setup: Charge a 3-neck flask with 4-(2-Aminoethyl)morpholine (1.05 eq) and Triethylamine (2.0 eq) in anhydrous Dichloromethane (DCM) . Cool to 0°C.

  • Addition: Dropwise add a solution of 4-Nitrobenzoyl chloride (1.0 eq) in DCM over 30 minutes. Control exotherm to <5°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/MeOH).

  • Workup: Wash organic layer with sat. NaHCO₃ (removes acid) and Brine. Dry over Na₂SO₄ and concentrate.

  • Intermediate: Yields 4-nitro-N-[2-(morpholin-4-yl)ethyl]benzamide as a yellow solid.

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Precursors: Nitro intermediate + H₂ + Pd/C.

  • Solvent System: Dissolve the nitro intermediate in Methanol (0.1 M concentration).

  • Catalyst: Add 10% Pd/C (5 wt% loading). Safety: Add catalyst under inert N₂ flow to prevent ignition.

  • Reduction: Hydrogenate at 30–50 psi H₂ (Parr shaker or balloon) for 6–12 hours at RT.

  • Purification: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Isolation: Concentrate filtrate. Recrystallize from EtOAc/Hexanes if necessary.

Synthetic Workflow Diagram

Synthesis_Pathway Start 4-Nitrobenzoyl Chloride Intermediate Nitro-Intermediate (Stable Precursor) Start->Intermediate DCM, Et3N, 0°C (Amide Coupling) Reagent 4-(2-Aminoethyl)morpholine Reagent->Intermediate Product 4-Amino-N-[2-(morpholin-4-yl)ethyl]benzamide (Target) Intermediate->Product H2, Pd/C, MeOH (Reduction)

Figure 1: Two-step synthesis via nitro-reduction to prevent aniline polymerization.

Analytical Characterization & QC

To ensure the material is suitable for downstream biological assays or synthesis, it must meet the following criteria.

NMR Interpretation (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 8.05 (t, 1H): Amide NH (Triplet due to coupling with ethyl CH₂).

  • δ 7.60 (d, 2H): Aromatic protons (Ortho to C=O).

  • δ 6.55 (d, 2H): Aromatic protons (Ortho to NH₂). Distinctive upfield shift confirms reduction of nitro group.

  • δ 5.60 (s, 2H): Aniline NH₂ (Broad singlet, D₂O exchangeable).

  • δ 3.55 (t, 4H): Morpholine ether CH₂ (Characteristic O-CH₂).

  • δ 3.35 (q, 2H): Ethyl linker CH₂ (Adjacent to Amide N).

  • δ 2.45 (t, 2H): Ethyl linker CH₂ (Adjacent to Morpholine N).

  • δ 2.40 (m, 4H): Morpholine amine CH₂.

Quality Control Decision Tree

QC_Workflow Start Crude Product CheckLCMS LC-MS Purity > 98%? Start->CheckLCMS CheckNMR 1H NMR: Nitro Peak Absent? CheckLCMS->CheckNMR Yes Repurify Recrystallize (EtOAc) CheckLCMS->Repurify No CheckH2O Moisture < 0.5%? CheckNMR->CheckH2O Yes CheckNMR->Repurify No (Incomplete Redxn) Release Release for Assay/Synthesis CheckH2O->Release Yes Dry Lyophilize / Vac Oven CheckH2O->Dry No Repurify->CheckLCMS Dry->Release

Figure 2: Quality control logic for validating the purity of the benzamide scaffold.

Applications in Drug Development[5]

The "Solubilizing Tail" Strategy

In kinase inhibitor design, hydrophobic cores (like quinazolines or pyrimidines) often suffer from poor solubility. Attaching 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide addresses this:

  • Mechanism: The morpholine nitrogen becomes protonated in the acidic environment of the stomach (pH 1.5–3.5) or lysosomes, drastically increasing solubility.

  • Linker: The ethyl-benzamide chain acts as a rigid spacer, projecting the morpholine group into the solvent front of the protein binding pocket, minimizing steric clashes.

Procainamide Analogs

Researchers investigating sodium channel blockers often use this molecule to synthesize "Morpholino-Procainamide." The substitution of the diethylamine (in Procainamide) with morpholine reduces lipophilicity slightly and alters the metabolic profile, often reducing the rate of N-oxidation.

References

  • Matrix Fine Chemicals. (n.d.). 4-AMINO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE Product Data. Retrieved from

  • PubChem. (2024).[3] Compound Summary: 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide (CID 16781979).[4] National Library of Medicine. Retrieved from

  • ChemicalBook. (2024).[5] 4-(2-Aminoethyl)morpholine Properties and Applications. Retrieved from

  • MDPI. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors. Molecules. Retrieved from

Sources

Methodological & Application

Synthesis protocol for 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide

Abstract & Strategic Overview

This application note details the synthesis of 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide , a critical pharmacophore found in Histone Deacetylase (HDAC) inhibitors (e.g., Mocetinostat analogs) and anti-arrhythmic agents (Procainamide derivatives).

While direct coupling of 4-aminobenzoic acid (PABA) with the amine is theoretically possible, it is operationally challenging due to the zwitterionic nature of PABA and the risk of self-polymerization. Therefore, this protocol utilizes a "Nitro-Reduction" strategy . We first establish the amide bond using the highly reactive 4-nitrobenzoyl chloride, followed by a chemoselective reduction of the nitro group. This ensures high regioselectivity and prevents the formation of oligomeric byproducts.

Retrosynthetic Analysis

The synthetic logic disconnects the amide bond, tracing the target back to two commercially available precursors: 4-nitrobenzoyl chloride and 4-(2-aminoethyl)morpholine.

Retrosynthesis Target Target: 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide NitroInter Intermediate: 4-nitro-N-[2-(morpholin-4-yl)ethyl]benzamide Target->NitroInter Functional Group Interconversion (FGI) (Nitro Reduction) Disconnection Amide Disconnection SM1 Fragment A: 4-Nitrobenzoyl Chloride Disconnection->SM1 SM2 Fragment B: 4-(2-aminoethyl)morpholine Disconnection->SM2 NitroInter->Disconnection

Figure 1: Retrosynthetic logic prioritizing the formation of the amide bond prior to amine generation to avoid competitive coupling.

Experimental Protocol

Phase 1: Amide Coupling (Acylation)

Objective: Synthesis of 4-nitro-N-[2-(morpholin-4-yl)ethyl]benzamide. Mechanism: Nucleophilic acyl substitution (Schotten-Baumann conditions).

Reagents & Stoichiometry:

Reagent MW ( g/mol ) Equiv. Role
4-Nitrobenzoyl chloride 185.56 1.0 Electrophile
4-(2-aminoethyl)morpholine 130.19 1.1 Nucleophile
Triethylamine (TEA) 101.19 1.5 Acid Scavenger

| Dichloromethane (DCM) | - | Solvent | (10 mL per g of SM) |

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve 4-(2-aminoethyl)morpholine (1.1 equiv) and TEA (1.5 equiv) in anhydrous DCM.

  • Cooling: Submerge the flask in an ice-water bath (0 °C). Causality: Low temperature prevents hydrolysis of the acid chloride by ambient moisture and controls the exotherm.

  • Addition: Dissolve 4-nitrobenzoyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction flask over 20 minutes.

    • Visual Check: The solution may turn slightly yellow or precipitate salts (TEA·HCl).

  • Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 3–4 hours. Monitor by TLC (System: 5% MeOH in DCM). The acid chloride spot (high Rf) should disappear.

  • Workup (Extraction):

    • Dilute with additional DCM.

    • Wash with Sat. NaHCO₃ (2x) to remove unreacted acid/acid chloride.

    • Wash with Water (1x) and Brine (1x).

    • Note on pH: Do not wash with strong acid (e.g., 1M HCl) at this stage, or you will protonate the morpholine ring and lose your product to the aqueous layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Yield Expectations: 85–95%. Product is typically a pale yellow solid.

Phase 2: Nitro Reduction

Objective: Reduction to 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide. Method: Catalytic Hydrogenation (Pd/C).[1]

Reagents:

Reagent Role
Nitro Intermediate (from Phase 1) Substrate
10% Palladium on Carbon (Pd/C) Catalyst (10 wt% loading)
Methanol or Ethanol Solvent

| Hydrogen Gas (H₂) | Reducing Agent (Balloon pressure) |

Step-by-Step Procedure:

  • Safety Check: Purge the reaction vessel with Nitrogen (N₂) before adding catalyst. Dry Pd/C is pyrophoric; keep it wet with solvent.

  • Loading: Dissolve the Nitro Intermediate in Methanol (approx. 0.1 M concentration). Carefully add 10% Pd/C (10% by weight of the substrate).

  • Hydrogenation:

    • Seal the flask with a septum.

    • Insert a balloon filled with H₂ gas.

    • Purge the headspace: Insert a needle connected to a vacuum line briefly, then refill with H₂. Repeat 3 times.

  • Reaction: Stir vigorously at RT for 4–12 hours.

    • Monitoring: TLC will show a shift to a lower Rf (amine is more polar than nitro) and often a fluorescent spot under UV.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the filter cake dry out completely to prevent ignition.

    • Rinse the Celite pad with Methanol.

  • Purification: Concentrate the filtrate. The crude product is often pure enough. If necessary, recrystallize from EtOH/Ether or purify via flash chromatography (DCM:MeOH:NH₄OH 90:10:1).

Process Workflow Diagram

SynthesisWorkflow Start Start: 4-Nitrobenzoyl Cl Step1 Step 1: Acylation (DCM, TEA, 0°C) Start->Step1 + Morpholine Amine Inter Intermediate: Nitro-Benzamide Step1->Inter 3-4 hrs Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Reduction Workup Workup: Celite Filtration Step2->Workup Remove Cat. Final Final Product: 4-Amino-Benzamide Workup->Final Concentrate

Figure 2: Operational workflow for the two-step synthesis.

Characterization & Quality Control

Expected Data for Target Molecule:

  • Appearance: Off-white to pale beige solid.

  • Molecular Weight: 249.31 g/mol .

  • Mass Spectrometry (ESI+): [M+H]⁺ = 250.2.

  • ¹H NMR (DMSO-d₆, 400 MHz) Diagnostic Peaks:

    • 
       8.0 (t, 1H, Amide NH)
      
    • 
       7.5 (d, 2H, Ar-H ortho to C=O)
      
    • 
       6.5 (d, 2H, Ar-H ortho to NH₂)
      
    • 
       5.6 (s, 2H, Ar-NH₂, broad exchangeable)
      
    • 
       3.5 (t, 4H, Morpholine O-CH₂)
      
    • 
       3.3 (q, 2H, Chain N-CH₂)
      
    • 
       2.4 (m, 6H, Morpholine N-CH₂ + Chain N-CH₂)
      

Troubleshooting Guide:

Observation Root Cause Solution
Low Yield (Step 1) Hydrolysis of Acid Chloride Ensure DCM is anhydrous; keep reaction under N₂/Ar atmosphere.
Product in Aqueous Layer pH too low during wash The morpholine is basic. Keep aqueous washes neutral or basic (NaHCO₃).
Incomplete Reduction Catalyst Poisoning Ensure sulfur is absent. Increase H₂ pressure (Parr shaker) or add fresh catalyst.

| Coloration (Pink/Brown) | Oxidation of Aniline | Store final product under inert gas, protected from light. |

References

  • Mocetinostat Synthesis: Chen, T., et al. (2018). "Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents." Medicinal Chemistry (Los Angeles).[2]

  • Nitro Reduction Protocols: BenchChem Technical Guides. "A Technical Guide to the Discovery and Historical Synthesis of 4-Nitrobenzoyl Chloride."

  • Compound Data: PubChem. "4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide (CID 16781979)."

  • Analogous Chemistry (Procainamide): Molecules (2023). "Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide..."

Sources

Application Note: Chemoselective Amide Coupling of 4-Aminobenzoic Acid and 4-(2-Aminoethyl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for synthesizing 4-amino-N-(2-morpholinoethyl)benzamide , a structural analog of the anti-arrhythmic drug Procainamide. The reaction involves coupling 4-aminobenzoic acid (PABA) with 4-(2-aminoethyl)morpholine .

The Challenge: PABA is an amphoteric molecule containing both a nucleophilic aniline amine and an electrophilic carboxylic acid. This presents a risk of unwanted oligomerization (PABA coupling with itself). The Solution: This protocol exploits the significant nucleophilicity difference (


) between the aromatic aniline of PABA and the primary aliphatic amine of the morpholine derivative to achieve chemoselectivity without requiring N-protection groups.

Chemical Strategy & Logic

To achieve a self-validating and robust synthesis, one must understand the competing kinetics.

Nucleophilicity & pKa Analysis

Success relies on the "Nucleophilic Hierarchy." The coupling agent activates the carboxylic acid of PABA. Two nucleophiles then compete for this activated ester:

  • Target Nucleophile: The primary aliphatic amine of 4-(2-aminoethyl)morpholine.

  • Competing Nucleophile: The aromatic amine (aniline) of another PABA molecule.

Functional GroupApprox. pKa (Conjugate Acid)NucleophilicityReactivity Rank
Aliphatic Amine (Morpholine-ethyl)~10.0 - 10.7High1 (Fast)
Morpholine Ring Nitrogen ~8.3Moderate (Steric hindrance)3 (Slow)
Aromatic Amine (PABA Aniline)~2.4Very Low2 (Very Slow)
Reaction Pathway Visualization

The following diagram illustrates the chemoselective pathway versus the oligomerization risk.

ReactionPathway PABA PABA (Substrate A) (Amphoteric) Activated Activated PABA Ester (O-Acylisourea / OBt ester) PABA->Activated Coupling Agent (EDC or HATU) Morph Morpholine Amine (Substrate B) (Strong Nucleophile) Target Target Amide Product (High Yield) Morph->Target Nucleophilic Attack Activated->Target Path A: Attack by Aliphatic Amine (Fast) Side PABA Oligomers (Impurity) Activated->Side Path B: Attack by Aniline (Slow)

Figure 1: Kinetic competition between the desired aliphatic amine attack (Green path) and PABA self-oligomerization (Red path).

Experimental Protocols

Method A: High-Efficiency Coupling (HATU/DIPEA)

Best for: Small-scale discovery (mg to g), high-value intermediates, or when yield is paramount. Mechanism: HATU generates a highly reactive At-ester that reacts rapidly with the aliphatic amine, outrunning the slower aniline side reaction.

Materials
  • Substrate A: 4-Aminobenzoic acid (1.0 equiv)

  • Substrate B: 4-(2-aminoethyl)morpholine (1.1 equiv)

  • Reagent: HATU (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: DMF (Anhydrous)

Step-by-Step Protocol
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminobenzoic acid (1.0 equiv) and 4-(2-aminoethyl)morpholine (1.1 equiv) in anhydrous DMF (approx. 0.2 M concentration relative to PABA).

    • Note: It is critical to have the amine present before adding the coupling agent to immediately quench the activated ester.

  • Base Addition: Add DIPEA (3.0 equiv) to the mixture. Stir for 5 minutes at Room Temperature (RT).

  • Activation & Coupling: Cool the mixture to 0°C (ice bath). Add HATU (1.1 equiv) in one portion.

  • Reaction: Allow the mixture to warm to RT naturally. Stir for 2–4 hours.

    • Monitoring: Check by LC-MS or TLC (10% MeOH in DCM). Look for the disappearance of PABA (

      
      ) and appearance of the product (
      
      
      
      , stains with Ninhydrin or UV).
  • Quenching: Dilute with EtOAc (10x reaction volume).

  • Workup (Basic Extraction):

    • Wash organic layer with Saturated NaHCO₃ (2x) to remove HOBt/HOAt byproducts and unreacted PABA.

    • Wash with Water (1x) and Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.[1][2]

Method B: Scalable "Green" Coupling (EDC/HOBt)

Best for: Scale-up (>10g), cost-efficiency, and easier removal of urea byproducts.

Materials
  • Substrate A: 4-Aminobenzoic acid (1.0 equiv)

  • Substrate B: 4-(2-aminoethyl)morpholine (1.1 equiv)

  • Reagent 1: EDC.HCl (1.2 equiv)

  • Reagent 2: HOBt (anhydrous) (1.2 equiv)

  • Base: Triethylamine (TEA) (1.0 equiv - optional, only if PABA solubility is an issue)

  • Solvent: DCM (Dichloromethane) or DMF if PABA is insoluble.

Step-by-Step Protocol
  • Dissolution: Dissolve 4-aminobenzoic acid (1.0 equiv) and HOBt (1.2 equiv) in DCM (or DMF).

    • Why HOBt? It forms an active ester that is less prone to racemization (irrelevant here) but more importantly, it prevents N-acylurea rearrangement and modulates reactivity.

  • Amine Addition: Add 4-(2-aminoethyl)morpholine (1.1 equiv). Stir for 5 minutes.

  • Coupling: Add EDC.HCl (1.2 equiv) in portions over 5 minutes.

  • Reaction: Stir at RT overnight (12–16 hours).

    • Observation: If using DCM, the solution may become cloudy as EDC-urea precipitates (depending on concentration).

  • Workup (The "Dual-Wash" Purification):

    • Dilute with excess DCM.

    • Wash 1 (Basic): Wash with Sat. NaHCO₃. (Removes unreacted PABA and HOBt).

    • Wash 2 (Acidic - CAUTION): Skip this step if your product is very hydrophilic. However, since the product has a morpholine ring, it might protonate and go into water.[1]

    • Alternative Workup: Since the product is basic (morpholine), extract the reaction mixture with 0.5 M HCl . The product and unreacted morpholine go into the aqueous layer; non-basic impurities stay in DCM.

    • Neutralize the aqueous acidic layer with NaOH to pH 10.

    • Extract the product back into DCM (3x). This "Acid-Base Switch" is highly effective for purification without chromatography.

Purification & Analysis Workflow

The following decision tree outlines the purification logic based on the amphoteric nature of the reactants.

WorkupLogic Crude Crude Reaction Mixture (Product, PABA, Morpholine, Urea) OrgSolvent Dilute in EtOAc or DCM Crude->OrgSolvent BaseWash Wash with Sat. NaHCO3 OrgSolvent->BaseWash AqLayer1 Aqueous Layer 1: Contains PABA (as carboxylate), HOBt, Urea BaseWash->AqLayer1 Waste OrgLayer1 Organic Layer 1: Contains Product, Unreacted Morpholine BaseWash->OrgLayer1 Keep AcidExtract Extract with 1M HCl OrgLayer1->AcidExtract OrgLayer2 Organic Layer 2: Neutral Impurities (Discard) AcidExtract->OrgLayer2 Waste AqLayer2 Aqueous Layer 2 (Acidic): Contains Product (Protonated) AcidExtract->AqLayer2 Keep Basify Basify to pH 10 (NaOH) Extract into DCM AqLayer2->Basify Final Pure Product (Evaporate Solvent) Basify->Final

Figure 2: Acid-Base "Switch" purification strategy utilizing the basicity of the morpholine moiety.

Analytical Data (Expected)
ParameterExpected ValueNotes
Appearance Off-white to pale yellow solidPABA derivatives often oxidize slightly to yellow.
Mass Spec (ESI+) [M+H]+ = 250.3 DaCalculation: C13H19N3O2 (MW 249.31)
1H NMR (DMSO-d6)

7.8 (d, 2H), 6.6 (d, 2H), 8.1 (t, NH)
Characteristic AA'BB' para-substitution pattern of the PABA ring.[1]
Solubility Soluble in DMSO, MeOH, Dilute HClPoor solubility in water at neutral pH; high in acid.[1]

Troubleshooting & "Pro-Tips"

  • Issue: Low Yield due to PABA Polymerization.

    • Diagnosis: LC-MS shows peaks corresponding to dimer/trimer mass (M+135 mass shifts).

    • Fix: Ensure the amine is added before the coupling agent. Do not use "pre-activation" cycles. Switch to HATU (Method A) which is faster than EDC.

  • Issue: Product stuck in Aqueous Layer.

    • Diagnosis: Low recovery after extraction.

    • Fix: The morpholine ring makes the molecule polar. When extracting from water (pH 10) into DCM, salt the aqueous layer with NaCl (saturation) to force the organic product out ("Salting out"). Repeat extraction 4-5 times.

  • Safety Note:

    • PABA is a known skin sensitizer.

    • DIPEA/Morpholines are corrosive and smell strongly. Work in a fume hood.

    • HATU is a sensitizer and potential allergen.

References

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[3][4][5][6][7] Tetrahedron, 61(46), 10827-10852.[1]

  • BenchChem Technical Support. (2025). Amide Coupling Reactions with Electron-Rich Amines. BenchChem Application Notes.

  • Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO). Organic Chemistry Data.

Sources

Application Note: Microwave-Assisted Synthesis of N-Substituted 4-Aminobenzamides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-aminobenzamide pharmacophore is a privileged structure in medicinal chemistry, serving as the core scaffold for histone deacetylase (HDAC) inhibitors, local anesthetics (e.g., Procainamide), and gastroprokinetic agents (e.g., Cisapride).[1] Traditional thermal synthesis of these moieties often suffers from slow kinetics, poor solubility of the zwitterionic 4-aminobenzoic acid precursor, and the need for harsh chlorinating agents (SOCl₂) that are incompatible with sensitive functional groups.

This Application Note details two microwave-assisted (MW) protocols designed to overcome these thermodynamic and kinetic barriers. By leveraging dielectric heating and dipolar polarization , researchers can achieve quantitative conversion in minutes rather than hours.

Key Benefits[1][2][3][4][5][6]
  • Kinetic Acceleration: Reaction times reduced from 12–24 hours (thermal reflux) to 5–20 minutes.[1]

  • Green Chemistry: Protocol B utilizes a solvent-free aminolysis approach, eliminating halogenated waste.[1]

  • Yield Improvement: Suppression of side reactions (e.g., aniline oxidation) through rapid, uniform heating.[1]

Mechanistic Grounding & Rationale

The Challenge: Competing Nucleophiles

Synthesizing N-substituted 4-aminobenzamides presents a unique challenge: the precursor, 4-aminobenzoic acid (PABA) , contains both a nucleophilic aniline amine and an electrophilic carboxylic acid.[1]

  • Self-Polymerization Risk: Activation of the carboxylic acid can lead to intermolecular attack by the aniline nitrogen of a neighboring molecule, forming oligomers.

  • Zwitterionic Lattice: PABA exists as a high-melting-point zwitterion, making it sparingly soluble in organic solvents like DCM or THF, necessitating high-boiling polar solvents (DMF/DMSO).[1]

The Microwave Solution

Microwave irradiation (2450 MHz) interacts directly with the dipole moment of the reaction components.

  • Dipolar Polarization: Polar solvent molecules (DMF, DMSO) and reagents align with the oscillating electric field.[1] The molecular friction generated by this realignment causes rapid internal heating (

    
     rotations/second).[1]
    
  • Arrhenius Effect: The rapid rise to target temperature (

    
    ) exponentially increases the rate constant (
    
    
    
    ), as described by the Arrhenius equation:
    
    
    .[1]
  • "Specific" Microwave Effects: While controversial, evidence suggests that for polar transition states (such as the tetrahedral intermediate in amidation), MW irradiation can lower the activation energy (

    
    ) relative to thermal heating [1].[1]
    

Experimental Protocols

Protocol A: HATU-Mediated Direct Amidation

Best for: Complex, non-nucleophilic amines or solid amines requiring precise stoichiometry.[1] Mechanism: In situ activation of the carboxylic acid using HATU to form a reactive O-azabenzotriazole ester, followed by nucleophilic attack.[1]

Materials
  • Substrate: 4-Aminobenzoic acid (1.0 equiv)

  • Reagent: Primary or Secondary Amine (1.1 equiv)[1]

  • Coupling Agent: HATU (1.2 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Methodology
  • Pre-Activation: In a 10 mL microwave process vial, dissolve 4-aminobenzoic acid (1.0 mmol, 137 mg) and HATU (1.2 mmol, 456 mg) in 3 mL of DMF.

  • Base Addition: Add DIPEA (2.0 mmol, 350 µL). Stir at room temperature for 2 minutes to allow formation of the activated ester. Note: The solution should turn slightly yellow.

  • Amine Addition: Add the target amine (1.1 mmol). Cap the vial with a Teflon-lined septum.[1]

  • Microwave Irradiation:

    • Mode: Dynamic (Power cycling to maintain Temp).[1]

    • Temperature: 80°C.

    • Hold Time: 10 minutes.

    • Stirring: High.[1][2]

    • Max Pressure: 200 psi (safety limit).[1]

  • Work-up: Pour the reaction mixture into 30 mL of ice-cold 5% NaHCO₃ solution. The product usually precipitates. Filter and wash with water.[3] If no precipitate forms, extract with EtOAc, wash with brine, and dry over MgSO₄.

Protocol B: Catalyst-Free Aminolysis of Esters (Green Route)

Best for: Liquid amines, high-throughput library generation, and "Green Chemistry" compliance.[1] Mechanism: Direct nucleophilic attack of the amine on the ester carbonyl. This reaction is notoriously slow thermally but proceeds rapidly under MW superheating.[1]

Materials
  • Substrate: Ethyl 4-aminobenzoate (Benzocaine) (1.0 equiv)[1][4]

  • Reagent: Primary Amine (2.0 - 3.0 equiv)[1]

  • Solvent: None (Neat) or Ethylene Glycol (if amine is solid)[1]

  • Catalyst: None (or 10 mol% KOtBu for unreactive amines)

Step-by-Step Methodology
  • Preparation: Place Ethyl 4-aminobenzoate (1.0 mmol, 165 mg) directly into a 10 mL microwave vial.

  • Reagent Addition: Add the liquid amine (3.0 mmol). If the amine is valuable, use 1.2 equiv and add 0.5 mL of ethylene glycol as a microwave-absorbing solvent.

  • Microwave Irradiation:

    • Mode: Fixed Power or Dynamic.[1]

    • Temperature: 150°C.

    • Hold Time: 15 minutes.

    • Pressure: Critical Control (Ethanol byproduct increases pressure). Set limit to 250 psi.[1]

  • Work-up: Cool to room temperature. The reaction mixture will likely solidify. Recrystallize directly from Ethanol/Water (1:1) to obtain pure crystals.[1][4]

Visualization of Workflows

Figure 1: Mechanistic Pathway & Workflow Selection

The following diagram illustrates the decision logic between Protocol A and Protocol B, and the subsequent chemical pathways.

G Start Target: N-Substituted 4-Aminobenzamide Decision Select Precursor Start->Decision RouteA Route A: 4-Aminobenzoic Acid (Acid Coupling) Decision->RouteA Complex/Solid Amine RouteB Route B: Ethyl 4-aminobenzoate (Ester Aminolysis) Decision->RouteB Liquid/Simple Amine Act Activation: HATU + DIPEA (In situ Active Ester) RouteA->Act Mix Mix with Amine (Neat) Solvent-Free RouteB->Mix InterA Intermediate: O-At Active Ester Act->InterA MW_A MW Irradiation 80°C, 10 min InterA->MW_A + Amine Product Final Product: Purified Amide MW_A->Product MW_B MW Irradiation 150°C, 15 min Mix->MW_B MW_B->Product

Caption: Decision matrix and reaction pathways for the synthesis of N-substituted 4-aminobenzamides. Route A utilizes HATU activation for difficult substrates, while Route B offers a green, solvent-free aminolysis pathway.[1]

Comparative Data Analysis

The following data compares the efficiency of the Microwave (MW) protocols against traditional thermal reflux methods for the synthesis of Procainamide analogues.

ParameterThermal Reflux (Toluene)MW Protocol A (HATU)MW Protocol B (Aminolysis)
Reaction Temp 110°C80°C150°C
Time 12 - 24 Hours10 Minutes15 Minutes
Solvent Toluene/DCMDMFNone (Neat)
Yield (Avg) 65 - 75%88 - 95%90 - 98%
Purification Column ChromatographyPrecipitation/WashRecrystallization
E-Factor (Waste) High (Solvent intensive)MediumVery Low (Green)

Key Insight: Protocol B (Aminolysis) provides the highest atom economy and yield but requires the amine to be stable at 150°C. Protocol A is milder and preferred for chiral or thermally sensitive amines.

Troubleshooting & Optimization

Pressure Management
  • Issue: Vial venting or rupture during Protocol B.

  • Cause: Aminolysis releases Ethanol as a byproduct.[1] At 150°C, ethanol generates significant vapor pressure.

  • Solution: Use a 10 mL or 35 mL vial even for small scales to increase headspace. Ensure the "Max Pressure" safety cutoff is set to 250 psi (17 bar).[1]

Poor Solubility (Protocol A)
  • Issue: 4-aminobenzoic acid does not dissolve fully in DMF before heating.

  • Solution: This is normal.[1] The solid will dissolve as the reaction heats and the HATU ester forms. Do not filter the suspension before irradiation.

Low Yield with Aniline Nucleophiles
  • Issue: Reacting 4-aminobenzoic acid with another aniline (to make a diaryl amide) is sluggish.

  • Solution: Aniline nucleophiles are weak.[1] Switch to Protocol A , increase temperature to 100°C, and use HOAt as an additive to HATU to accelerate the reaction [2].

References

  • Kappe, C. O. (2004).[1] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.[1] [Link][1]

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][5] An efficient peptide coupling additive.[1][5][6] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

  • Ledeti, I., et al. (2010).[1] Microwave-assisted Synthesis of Local Anaesthetic Procaine from Benzocaine.[1][4] Revista de Chimie, 61(8).[1] [Link]

  • Peruxa, L., et al. (2020).[1][7] Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids.[6][8] Molecules, 25(8), 1902.[1] [Link]

  • Santagada, V., et al. (2009).[1] Microwave-Assisted Synthesis of N-Substituted 4-Aminobenzamides. Current Medicinal Chemistry, 16(1), 1-20.[1] [Link]

Sources

Troubleshooting & Optimization

Technical Guide: Removal of Unreacted 4-Aminobenzoic Acid (PABA)

[1]

Doc ID: PABA-REM-001 Last Updated: 2025-05-15 Department: Process Chemistry & Purification Support[1]

Executive Summary & Chemical Profile

Removing unreacted 4-aminobenzoic acid (PABA) requires exploiting its amphoteric nature .[1] PABA acts as a zwitterion; it possesses both a basic amine group (


1

Your purification strategy relies on shifting the pH to ionize one of these groups, rendering the PABA water-soluble while your target product remains in the organic phase.

PABA Physicochemical Data
PropertyValueImplication for Purification
MW 137.14 g/mol Low MW allows for easy separation from polymeric products.[1]
pKa 1 (Amine) ~2.4Becomes cationic (

) only at pH < 2.0 .
pKa 2 (Acid) ~4.8Becomes anionic (

) at pH > 6.0 .[1]
LogP 0.83Moderately lipophilic; requires ionization to force into aqueous phase.[1]
Solubility EtOAc, EtOH, Hot

Soluble in standard organic extraction solvents.[1]

Decision Matrix: Selecting Your Protocol

Do not blindly wash with base.[1] Select the protocol based on the chemical nature of your Target Product .

PABA_Removal_LogicStartSTART: Product + PABA MixtureProductTypeWhat is your Product's Nature?Start->ProductTypeNeutralNeutral(e.g., Ester, Amide)ProductType->NeutralAcidicAcidic(e.g., Phenol, Carboxylic Acid)ProductType->AcidicBasicBasic(e.g., Amine)ProductType->BasicBaseWashPROTOCOL A:Base Wash (NaHCO3)(PABA → Anionic)Neutral->BaseWashPreferredAcidWashPROTOCOL B:Strong Acid Wash (HCl)(PABA → Cationic)Acidic->AcidWashMandatoryBasic->BaseWashMandatoryOutAAqueous: PABA-CarboxylateOrganic: ProductBaseWash->OutAOutBAqueous: PABA-AmmoniumOrganic: ProductAcidWash->OutB

Figure 1: Decision tree for selecting the appropriate Liquid-Liquid Extraction (LLE) method.

Experimental Protocols

Protocol A: The Bicarbonate Wash (Standard)

Best for: Neutral products (Esters, Amides) and Basic products.[1] Mechanism: Deprotonates PABA's carboxylic acid (pKa 4.8), forming highly water-soluble sodium 4-aminobenzoate.[1]

  • Dissolution: Dissolve crude mixture in a non-water-miscible solvent (Ethyl Acetate or Dichloromethane).

  • First Wash: Add Saturated Aqueous

    
      (1:1 volume ratio).
    
    • Critical Check: Shake vigorously and vent frequently.[1][2][3]

      
       gas will evolve.[1]
      
  • pH Verification: Test the aqueous layer pH.[1][4][5] It must be > 8.0 .[1] If not, repeat step 2.

  • Separation: Drain the aqueous layer (contains PABA).[1]

  • Polishing: Wash the organic layer once with Brine (Saturated NaCl) to remove trapped water/emulsions.[1]

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
Protocol B: The Strong Acid Wash (Specialized)

Best for: Acidic products (where base wash would remove your product).[1] Mechanism: Protonates PABA's amine (pKa 2.4).[1] Because the amine is weakly basic, a strong acid is required to drive the equilibrium fully to the salt form.

  • Dissolution: Dissolve crude mixture in Ethyl Acetate or Diethyl Ether.

  • Acid Wash: Wash with 1M HCl (2 washes).[1]

    • Why 1M? You need a pH < 2.0 to ensure the amine is fully protonated (

      
      ).[1] Weak acids (acetic acid) will fail  here.[1]
      
  • Separation: The PABA is now in the aqueous layer as the anilinium chloride salt.[1]

  • Neutralization (Safety): Neutralize the aqueous waste before disposal, as it is strongly acidic.[1]

Advanced Troubleshooting (FAQs)

Q: I performed the extraction, but TLC still shows a PABA spot. Why?

A: The pH was likely insufficient. [1]

  • If using Base Wash: PABA has a pKa of 4.[1]8. If your wash solution wasn't basic enough (or if the PABA consumed all the base), it remains neutral and stays in the organic layer. Fix: Use 1M NaOH instead of bicarbonate for a stronger push (pH 14), provided your product is stable to strong base.

  • If using Acid Wash: The amine pKa is 2.[1]4. If you used dilute acid (e.g., 0.1M) or if the aqueous layer pH rose above 2, PABA will revert to its neutral form.[1] Fix: Use 2M HCl.

Q: My product is water-sensitive/labile. Can I avoid aqueous extraction?

A: Yes, use Solid-Supported Scavenging. For sensitive synthesis, avoid water entirely by using a scavenger resin that targets the amine or acid functionality of PABA.[1]

  • Option 1: Amine Scavenging (Removes PABA via

    
    ) [1]
    
    • Resin:Aldehyde-functionalized resin (e.g., 4-Benzyloxybenzaldehyde polystyrene) or Isocyanate resin .[1]

    • Mechanism:[1][5][6] Forms a covalent imine or urea bond with PABA's amine.[1]

    • Protocol: Add 3-4 equivalents of resin to your organic reaction mixture.[1] Stir for 4-16 hours.[1] Filter the resin.[1][2][3] PABA stays on the filter; product passes through.[1]

  • Option 2: Acid Scavenging (Removes PABA via

    
    ) [1]
    
    • Resin:Strong Base Anion (SBA) resin (e.g., Amberlyst A26,

      
       form).[1]
      
    • Mechanism:[1][5][6] Ionic binding of the carboxylate.[1]

Q: How do I definitively verify PABA is gone without running an NMR?

A: Use the Ehrlich’s Reagent Spot Test. PABA is a primary aromatic amine.[1] It reacts specifically with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in HCl) to form a bright yellow/orange Schiff base.[1]

Validation Protocol:

  • Spot your purified organic solution on a TLC plate.[1]

  • Spot a known PABA reference standard next to it.[1]

  • Dip the plate in Ehrlich’s Reagent .

  • Result: If your product spot turns yellow/orange, you still have PABA (or another amine).[1] If it remains colorless (and the reference turns yellow), PABA is removed.[1]

References

  • PubChem. (2025).[1] 4-Aminobenzoic Acid (Compound Summary).[1][7][8][9][10][11][12] National Library of Medicine.[1] [Link]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for acid-base extraction logic).

  • Marsh, A., et al. (2025).[1][13] High-loading scavenger resins for combinatorial chemistry.[1][13] ResearchGate.[1] [Link]

Technical Support Center: Stability of 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this compound in solution. As Senior Application Scientists, we have compiled this resource based on established principles of medicinal chemistry and our experience with similar molecular scaffolds.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide solutions to ensure experimental success.

Q1: What are the primary factors that can affect the stability of 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide in solution?

A1: The stability of 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide in solution is primarily influenced by three main factors: pH, temperature, and the presence of oxidizing agents. The amide linkage in the molecule is susceptible to hydrolysis, a reaction that can be catalyzed by both acidic and basic conditions.[1][2] Elevated temperatures can accelerate the rate of this hydrolysis and other potential degradation reactions.[2] Additionally, the aromatic primary amine group presents a potential site for oxidation.

Q2: What is the most likely degradation pathway for this compound in an aqueous solution?

A2: The most probable degradation pathway is the hydrolysis of the amide bond. This would result in the cleavage of the molecule into two smaller fragments: 4-aminobenzoic acid and N-(2-aminoethyl)morpholine. This reaction is typically the primary cause of potency loss in solutions of benzamide derivatives.[1]

Q3: What are the recommended storage conditions for a stock solution of 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide?

A3: To maximize the shelf-life of your stock solution, we recommend the following storage conditions. These are general recommendations and may need to be optimized for your specific experimental needs.

ParameterRecommendationRationale
Solvent DMSO or EthanolThese aprotic and less protic solvents, respectively, will minimize the risk of hydrolysis compared to aqueous solutions.
Temperature -20°C or -80°CLower temperatures significantly reduce the rate of chemical degradation.[2]
pH (for aqueous buffers) Neutral (pH 6.5-7.5)Stability is often greatest at a neutral or near-neutral pH for similar compounds, minimizing acid and base-catalyzed hydrolysis.[1]
Light Conditions Store in the dark (amber vials)To prevent potential photo-degradation of the aromatic amine.
Atmosphere Inert gas (Argon or Nitrogen) overlayTo minimize oxidation of the primary amino group.

Q4: How can I monitor the stability of my 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide solution over time?

A4: The most effective way to monitor the stability of your solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[3] A proper HPLC method should be able to separate the parent compound from its potential degradation products. By analyzing samples at different time points, you can quantify the amount of the parent compound remaining and detect the appearance of any new peaks that may correspond to degradants.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the use of 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide solutions.

Issue 1: Inconsistent or lower-than-expected biological activity from a previously prepared stock solution.
  • Potential Cause: Degradation of the compound due to hydrolysis.

  • Troubleshooting Steps:

    • Prepare a Fresh Stock Solution: The most immediate step is to prepare a fresh stock solution from solid material and repeat the experiment. If the expected activity is restored, it strongly suggests the original stock solution has degraded.

    • Analytical Confirmation (Recommended): Analyze the old stock solution using HPLC. Compare the chromatogram to that of the freshly prepared solution. A decrease in the area of the parent peak and the appearance of new peaks would confirm degradation.

    • Review Storage Conditions: Ensure that the stock solution was stored according to the recommendations in the FAQ section (low temperature, appropriate solvent, protection from light).

    • pH of Experimental Media: Consider the pH of your final experimental media. If it is significantly acidic or basic, the compound may be degrading during the course of your experiment.

Issue 2: Appearance of a precipitate in the solution upon storage.
  • Potential Cause 1: The compound has a limited solubility in the chosen solvent at the storage temperature.

  • Troubleshooting Steps:

    • Gently Warm the Solution: Before use, allow the vial to come to room temperature and then gently warm it (e.g., in a 37°C water bath) with occasional vortexing to see if the precipitate redissolves.

    • Consider a Different Solvent: If precipitation persists, you may need to prepare the stock solution in a solvent with higher solubilizing power for your compound.

    • Prepare a More Dilute Stock: If a high concentration is not essential, preparing a more dilute stock solution can prevent precipitation upon cooling.

  • Potential Cause 2: The precipitate is a degradation product.

  • Troubleshooting Steps:

    • Isolate and Analyze the Precipitate: If possible, centrifuge the solution, decant the supernatant, and attempt to dissolve the precipitate in a suitable solvent for analysis by HPLC or LC-MS to identify it. If the precipitate is identified as a degradant (e.g., 4-aminobenzoic acid, which may have lower solubility in certain organic solvents), this confirms a stability issue.

    • Review Storage Conditions: As with loss of activity, review your storage protocol to minimize degradation.

Visualizing Degradation and Troubleshooting

To aid in understanding the potential stability issues, the following diagrams illustrate the primary degradation pathway and a general troubleshooting workflow.

cluster_0 Primary Degradation Pathway: Hydrolysis 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide 4-aminobenzoic acid 4-aminobenzoic acid 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide->4-aminobenzoic acid  Amide  Hydrolysis N-(2-aminoethyl)morpholine N-(2-aminoethyl)morpholine 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide->N-(2-aminoethyl)morpholine  (H2O, H+ or OH-)

Caption: Primary hydrolytic degradation pathway of 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide.

cluster_1 Troubleshooting Workflow start Inconsistent Experimental Results fresh_stock Prepare fresh stock solution start->fresh_stock activity_restored Activity Restored? fresh_stock->activity_restored yes Yes activity_restored->yes Yes no No activity_restored->no No review_storage Review storage of old stock. Discard old stock. yes->review_storage investigate_protocol Investigate experimental protocol (e.g., buffer pH, incubation time) no->investigate_protocol analyze_old_stock Analyze old stock by HPLC review_storage->analyze_old_stock degradation_confirmed Degradation Confirmed? analyze_old_stock->degradation_confirmed yes2 Yes degradation_confirmed->yes2 Yes no2 No degradation_confirmed->no2 No yes2->investigate_protocol

Caption: A workflow for troubleshooting inconsistent experimental results.

References

  • Diness, F., Bjerrum, N. J., & Begtrup, M. (2018). Synthesis and stability of strongly acidic benzamide derivatives. Beilstein Journal of Organic Chemistry, 14, 523–530. [Link]

  • Diness, F., Bjerrum, N. J., & Begtrup, M. (2018). Synthesis and Stability of Strongly Acidic Benzamide Derivatives. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[2-(Aminomethyl)naphthalen-1-Yl]-N-[2-(Morpholin-4-Yl)ethyl]benzamide. PubChem. [Link]

  • Diness, F., Bjerrum, N. J., & Begtrup, M. (2018). Synthesis and stability of strongly acidic benzamide derivatives. ResearchGate. [Link]

  • Matrix Fine Chemicals. (n.d.). 4-AMINO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE. [Link]

  • RSquareL. (n.d.). CHEMICAL STABILITY OF DRUGS. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • Weiyel. (n.d.). 4-Amino-N-[2-(diethylamino)ethyl]benzamide. [Link]

  • PubChemLite. (n.d.). 4-amino-n-[2-(morpholin-4-yl)ethyl]benzamide. [Link]

  • Al-Dies, A. M., Al-Otaibi, J. S., El-Gamal, B., & Yaghmour, S. J. (2023). Synthesis of 4-Amino- N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. Molecules, 28(5), 2256. [Link]

  • Al-Dies, A. M., Al-Otaibi, J. S., El-Gamal, B., & Yaghmour, S. J. (2023). Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. MDPI. [Link]

  • Rehman, A. U., Masih, Y., Abbasi, M. A., Siddiqui, S. Z., Hussain, T., & Rasool, S. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27. [Link]

  • Swain, A., & Taran, O. P. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. Applied Biochemistry and Biotechnology, 195(1), 316-335. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-amino-N-[2-(diethylamino)ethyl]benzamide;hydron;hydrochloride. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-amino-N-(2-(dimethylamino)ethyl)benzamide. PubChem. [Link]

  • Semantic Scholar. (n.d.). Detection and Quantification of Trace Level of Ethylenediamine in Morpholine and its Impact on the Quality of a Pharmaceutical Candidate. [Link]

  • Preprints.org. (2024). Three-Step Synthesis of N-(7-chloro-4- morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

Sources

Optimization of reaction temperature for benzamide formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Temperature for Benzamide Formation Role: Senior Application Scientist Audience: Researchers, Process Chemists, and Drug Discovery Teams

Critical Protocol Alerts: Read Before Experimentation

Safety & Thermodynamics Warning Benzamide formation is fundamentally an exothermic process when using activated species (acid chlorides/anhydrides) or coupling agents (HATU/EDC).[1]

  • The "Cold Start" Rule: Always initiate activated reactions at 0°C to -5°C . Uncontrolled exotherms at

    
     are the primary cause of dimer formation and hydrolysis.
    
  • Thermal Runaway: HATU and HBTU are potentially explosive at elevated temperatures (

    
    ).[1] Never heat these reactions to reflux.[1]
    
Method Selection & Temperature Logic

Do not apply a "one-size-fits-all" temperature.[1] Select your protocol based on your substrate's fragility and your scale.[1]

Workflow Selector: Which Path Are You On?

Benzamide_Selector Start Start: Select Substrate Constraints Q1 Is the Acid/Amine Chiral & Epimerization Prone? Start->Q1 Q2 Is Scale > 100g? Q1->Q2 No Method_T3P Method A: T3P Coupling (0°C to 25°C) Low Epimerization Q1->Method_T3P Yes Method_Schotten Method B: Schotten-Baumann (-5°C start, then RT) Robust, but Hydrolysis Risk Q2->Method_Schotten Yes (Cost Focus) Method_HATU Method C: HATU/EDC (Strictly 20-25°C) High Cost, Safety Risk if Heated Q2->Method_HATU No (Discovery Scale) Method_Thermal Method D: Boric Acid Catalysis (Reflux >100°C) Green, but requires robust substrates Q2->Method_Thermal Yes (Green Focus)

Figure 1: Decision matrix for selecting the optimal benzamide synthesis route based on substrate stability and scale.

Technical Guides & Troubleshooting (Q&A)
Scenario A: The "Classic" Schotten-Baumann (Acid Chloride)

Context: Reaction of benzoyl chloride with amine in biphasic media (


/DCM or 

/Ether).[1]

Q: My yield is low (<50%), and I see significant benzoic acid precipitate. Should I heat the reaction? A: No. Heating will worsen the yield.

  • Diagnosis: The presence of benzoic acid indicates hydrolysis of the acid chloride is outcompeting the amidation. This is a kinetic competition issue. Hydrolysis has a lower activation energy than amidation in many biphasic systems.[1]

  • The Fix:

    • Lower the Temperature: Cool the aqueous base phase to

      
      before adding the acid chloride.
      
    • Control Addition: Add the acid chloride dropwise. A massive bolus addition creates localized hot spots (exotherm), favoring hydrolysis.[1]

    • pH Control: Ensure your base (NaOH/KOH) maintains pH 10–12.[1] If pH drops, the amine becomes protonated (

      
      ) and non-nucleophilic, stopping the reaction while hydrolysis continues.[1]
      

Q: The reaction freezes at 0°C. Can I use antifreeze? A: Do not use ethylene glycol (it will react).[1]

  • The Fix: Use a 10% NaCl brine solution for the aqueous phase to depress the freezing point, or switch to a homogeneous organic system (DCM/TEA) if solubility permits.

Scenario B: Coupling Agents (HATU, EDC, HOBt)

Context: Discovery-scale synthesis in DMF or DCM.

Q: The reaction is sluggish at Room Temp (RT) after 4 hours. Can I heat it to 60°C to push conversion? A: Proceed with extreme caution.

  • Risk 1 (Chemical): HATU degrades thermally.[1] At

    
    , the tetramethylurea byproduct formation accelerates, and the active ester can decompose before reacting with the amine.
    
  • Risk 2 (Stereochemical): If your benzoic acid has an

    
    -chiral center, heating with HATU/base promotes rapid racemization via the oxazolone mechanism.[1]
    
  • The Fix:

    • Concentration: Instead of heating, increase concentration from 0.1M to 0.5M.

    • Additives: If using EDC, ensure HOAt or HOBt is fresh.

    • Alternative: Switch to T3P (Propylphosphonic anhydride) . It is far more thermally stable and reactive than HATU for sterically hindered anilines.[1]

Scenario C: Direct Thermal Amidation (Boric Acid/Green Chemistry)

Context: Heating Benzoic Acid + Amine in Toluene/Xylene with a catalyst.

Q: I am refluxing at 110°C in Toluene with Boric Acid, but conversion stalls at 70%. A: This is a thermodynamic equilibrium issue, not a kinetic one.

  • The Science: Direct amidation is reversible (

    
    ).[1] You must remove water to drive the equilibrium (Le Chatelier’s principle).[1]
    
  • The Fix:

    • Dean-Stark Trap: Ensure you are physically removing water from the azeotrope.[1]

    • Temperature: If the amine is high-boiling, switch solvent to Xylene (

      
      ). Boric acid catalysis is most effective above 
      
      
      
      .[1]
    • Molecular Sieves: For smaller scales where Dean-Stark is impractical, add activated 4Å molecular sieves directly to the flask.[1]

Data Summary: Temperature vs. Reagent[1][2][3][4]
Reagent SystemOptimal Temp RangeCritical Failure Mode (High Temp)Critical Failure Mode (Low Temp)
Acid Chloride (Schotten-Baumann)

Rapid Hydrolysis to Benzoic AcidFreezing of aqueous phase
HATU / HBTU

Racemization; Explosion Risk; ByproductsVery slow kinetics for anilines
T3P (Propylphosphonic anhydride)

Minimal (Very stable)Viscosity issues (pumpability)
Boric Acid (Direct)

Substrate degradationReaction stops (Activation energy not met)
Advanced Mechanism: Thermal Racemization Pathways[1]

When optimizing temperature, understanding why things fail is crucial. Below is the pathway for racemization, which is the primary risk when heating activated benzamide reactions (especially if the benzoic acid has a chiral neighbor).

Racemization_Risk Activated_Acid Activated Acid (O-Acyl Isourea) Oxazolone Oxazolone Intermediate (Achiral/Planar) Activated_Acid->Oxazolone High Temp + Base (Fast Cyclization) Pure_Product Chiral Amide (>99% ee) Activated_Acid->Pure_Product Low Temp (Direct Attack) Racemic_Product Racemic Amide (50:50 Mixture) Oxazolone->Racemic_Product Amine Attack

Figure 2: The "Danger Zone."[1] Heating activated acids in the presence of base promotes oxazolone formation, destroying chirality.

References
  • BenchChem Technical Support. (2025).[1][2][3][4] Optimization of reaction conditions (temperature, solvent) for benzamide synthesis. Retrieved from 3[1]

  • Dunetz, J. R., et al. (2011).[1][5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][5] Organic Letters.[1][5][6] Retrieved from 7[1]

  • Blanchet, J., et al. (2015).[1][6] Direct Synthesis of Amides from Carboxylic Acids and Amines Using Boric Acid Catalysis.[6][8][9] Journal of Organic Chemistry.[6] Retrieved from 10[1]

  • Carpino, L. A. (1993).[1] HATU: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium - Properties and Safety.[1] Retrieved from 1[1]

  • BenchChem Protocols. (2025). Application Notes and Protocols for the Schotten-Baumann Reaction.[1][4] Retrieved from 4[1]

Sources

Technical Support Center: Precision Precipitation of Benzamide Bases

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: pH-Controlled Precipitation & Crystallization of Benzamide Derivatives

Introduction: The Chemistry of Control

Welcome to the technical support center. You are likely here because your benzamide precipitation—a critical step in purifying intermediates like metoclopramide, procainamide, or novel R-group substituted benzamides—is behaving unpredictably.

The Core Challenge: Most "benzamide bases" in drug development are not simple benzamide (


); they are substituted benzamides  containing a basic amine side chain (typically tertiary or secondary amines with 

8.5–10.5).

The goal is to neutralize the protonated salt (highly soluble) to the free base (poorly soluble) to induce crystallization. The common failure modes—oiling out (formation of sticky gums), occlusion of impurities, and poor yield—are almost always traced to a lack of control over the supersaturation trajectory defined by pH and temperature.

Module 1: The Science of Solubility (FAQ)

Q: How do I calculate the exact pH required for maximum yield?

A: You must drive the pH at least 2 units above the


 of the basic amine, but "overshooting" can be dangerous due to impurity precipitation.

The solubility of a weak base (


) relative to its intrinsic free-base solubility (

) is governed by the Henderson-Hasselbalch relationship:


The "Rule of Two":

  • pH = pKa: 50% of the molecule is ionized (soluble). Yield is poor.

  • pH = pKa + 1: ~9% is ionized.

  • pH = pKa + 2: ~0.99% is ionized. This is the Minimum Target pH .

Data Table: Theoretical Yield Loss vs. pH Deviation (Assuming pKa = 9.5, Intrinsic Solubility


 = 0.1 g/L)
pH LevelSpecies Distribution (% Ionized)Theoretical Soluble Loss (g/L)Status
8.5 (

)
90.9%> 1.0 (High Loss)Incomplete
9.5 (

)
50.0%0.2⚠️ Critical Yield Loss
10.5 (

)
9.1%0.11⚠️ Risk of Fines
11.5 (

)
0.9%0.101Optimal Target
13.0 (Excess)~0%0.100Impurity Risk

Module 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Q: Why is my product turning into a sticky gum/oil instead of a powder?

A: You are encountering Liquid-Liquid Phase Separation (LLPS) . This occurs when the "oiling out" limit is reached before the crystalline solubility limit.

The Mechanism: Benzamide bases often have low melting points. In the presence of solvents and impurities, the melting point is depressed further.[1] If you neutralize too fast, the concentration of the amorphous free base spikes. If this concentration exceeds the "miscibility limit" (where the oil separates from water) before the crystal nucleation occurs, you get oil.

The Fix: You must stay in the "Metastable Zone" (MSZW) where crystals can grow, but oil cannot form.

Diagnostic Workflow:

OilingOutTroubleshooting Start ISSUE: Sticky Gum / Oil Formation CheckTemp Check Temperature vs. Melting Point (Tm) Start->CheckTemp TempHigh Is Temp > (Tm - 20°C)? CheckTemp->TempHigh CoolDown ACTION: Lower Precipitation Temp (Increase supersaturation driving force) TempHigh->CoolDown Yes CheckRate Check Neutralization Rate TempHigh->CheckRate No YesHigh Yes: High Temp NoHigh No: Temp is Low FastAdd Is Base Addition < 15 mins? CheckRate->FastAdd SlowDown ACTION: Slow Addition to 2-4 hours (Prevent local supersaturation spikes) FastAdd->SlowDown Yes CheckSeed Did you use Seeds? FastAdd->CheckSeed No YesFast Yes: Too Fast NoFast No: Rate is Slow AddSeed ACTION: Implement Seeded pH Swing (Bypass nucleation energy barrier) CheckSeed->AddSeed No Solvent ACTION: Change Solvent System (Reduce solubility of oil phase) CheckSeed->Solvent Yes NoSeed No Seeds YesSeed Yes Seeds

Caption: Decision tree for diagnosing and resolving Liquid-Liquid Phase Separation (Oiling Out) during benzamide precipitation.

Module 3: Purity & Particle Size Control

Q: Why is my impurity profile spiking after precipitation?

A: You are likely trapping mother liquor inside the crystals (occlusion) or coprecipitating impurities due to "Crash Precipitation."

The Mechanism: If pH is adjusted rapidly from 2 to 11, the local pH at the addition point can hit 14 instantly. This causes massive, uncontrolled nucleation. These nuclei agglomerate quickly, trapping solvent and impurities inside the cluster.

Q: How do I get larger, filterable crystals?

A: Use a Seeded pH-Swing Protocol .

  • Dissolve completely in acid.

  • Neutralize to the "Cloud Point" (just before precipitation).

  • Seed with pure crystals.

  • Age (Ostwald Ripening).

  • Complete Neutralization slowly.

Module 4: The "Gold Standard" Protocol

Objective: Controlled crystallization of a Benzamide Base (


) from an HCl salt solution.

Prerequisites:

  • Calibrated pH probe (glass electrode).

  • Overhead stirring (no magnetic bars—they grind crystals).

  • Seed crystals (1-2 wt% of expected yield).

Step-by-Step Workflow
  • Dissolution & Clarification:

    • Dissolve crude salt in water/solvent at pH < 2.0.

    • Filter to remove insoluble particles (dust/trash).

    • Why? Removes false nucleation sites.

  • Initial Adjustment (The "Gap"):

    • Slowly add NaOH/NH₄OH until pH reaches 8.0 (

      
      ).
      
    • Solution should remain clear.

    • Why? We are approaching the solubility curve but staying undersaturated.

  • Seeding Point:

    • Add 1 wt% seed crystals .

    • Hold agitation for 30 minutes.

    • Why? Provides a surface for growth. Prevents oiling out by skipping the high-energy nucleation step.

  • Controlled Growth (The Critical Phase):

    • Ramp pH from 8.0 to 10.0 over 2 to 4 hours .

    • Dosing Rate: Non-linear. Add base slower at the beginning, faster at the end.

    • Why? Keeps supersaturation low and constant, favoring growth on existing seeds over new nuclei formation (fines).

  • Final Strip & Aging:

    • Adjust pH to 11.5 (

      
      ).
      
    • Cool to final isolation temperature (e.g., 5°C).

    • Hold for 2+ hours.

    • Why? Maximizes yield (common ion effect + temperature drop) and allows crystal lattice perfection.

ProtocolFlow Acid Acidic Solution (pH < 2, Clear) Neutral Neutralize to pH ~ (pKa - 1.5) Acid->Neutral Seed ADD SEEDS (1 wt%) Neutral->Seed Ramp Slow Ramp (2-4 Hours) to pH ~ (pKa + 0.5) Seed->Ramp Growth Phase Final Final pH Adjustment (pH > pKa + 2) & Cool Ramp->Final Yield Phase Isolate Filtration (High Purity) Final->Isolate

Caption: The Seeded pH-Swing Protocol for optimal particle size and purity.

References

  • Mettler Toledo. "Oiling Out in Crystallization: Causes and Fixes." Mettler Toledo Technical Library. [Link]

  • Nichols, L. "Troubleshooting Crystallization: Oiling Out."[1] Chemistry LibreTexts. [Link]

  • Khan Academy. "Henderson-Hasselbalch Equation." Khan Academy Chemistry. [Link]

  • National Institutes of Health (NIH). "Benzamide | C7H7NO | CID 2331." PubChem. [Link]

  • IEEE Control Systems Society. "Advanced Control of Pharmaceutical Crystallization." IEEE CSS. [Link]

Sources

Validation & Comparative

Comparative Guide: HPLC Method Development for Benzamide Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: While standard C18 (Octadecyl) columns provide adequate retention for benzamide, Phenyl-Hexyl stationary phases are the superior alternative for high-purity analysis.

Why? Benzamide (


) and its primary degradant, Benzoic Acid, possess aromatic rings. Phenyl-Hexyl columns utilize 

interactions to provide orthogonal selectivity, significantly improving the resolution (

) between the main peak and aromatic impurities compared to the purely hydrophobic interaction of C18.

Part 1: Comparative Analysis of Methodologies

This section contrasts the industry-standard approach (C18) with the enhanced selectivity approach (Phenyl-Hexyl), supported by comparative performance data.

Alternative 1: The Standard Approach (C18)
  • Stationary Phase: C18 (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge BEH C18).

  • Mechanism: Hydrophobic interaction (Van der Waals forces).

  • Pros: Highly reproducible, robust, widely available in QC labs.

  • Cons: Limited selectivity for positional isomers; "peak masking" can occur if impurities have similar hydrophobicity but different electronic properties.

Alternative 2: The Enhanced Selectivity Approach (Phenyl-Hexyl)
  • Stationary Phase: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl).

  • Mechanism: Hydrophobic interaction +

    
     Stacking.
    
  • Pros: Superior separation of aromatic compounds; distinct selectivity for benzamide vs. benzoic acid; better peak shape for basic impurities due to

    
    -electron shielding of silanols.
    
  • Cons: Longer equilibration times compared to C18.

Comparative Data: Separation Performance

The following table summarizes a simulated comparison of Benzamide separation from its key impurities (Benzoic Acid and Benzonitrile) under identical mobile phase conditions (Phosphate Buffer pH 3.0 / Acetonitrile).

ParameterC18 Column (Standard)Phenyl-Hexyl (Recommended)Interpretation
Benzamide

(min)
4.25.8Phenyl phase increases retention via

-interaction.
Benzoic Acid

(min)
4.56.9Significant shift prevents co-elution risks.
Resolution (

)
1.8 (Marginal)3.5 (Excellent) Phenyl-Hexyl provides robust baseline separation.
Tailing Factor (

)
1.31.1Better peak symmetry on Phenyl phases.
Selectivity (

)
1.071.19Higher

indicates easier separation.

Note: Data assumes a gradient of 5% to 60% B over 10 minutes.


 is the target for robust purity methods.

Part 2: Technical Methodology & Protocols

The Mechanism of Action

Understanding why the Phenyl-Hexyl column works is critical for troubleshooting.

G cluster_0 Stationary Phase Interactions cluster_1 Analyte Properties cluster_2 Resulting Force C18 C18 Ligand (Alkyl Chain) Benzamide Benzamide (Aromatic Amide) C18->Benzamide Interacts via Phenyl Phenyl-Hexyl (Aromatic Ring) Phenyl->Benzamide Interacts via Hydrophobic Hydrophobic Interaction Only Benzamide->Hydrophobic Result PiPi Hydrophobic + Pi-Pi Stacking Benzamide->PiPi Result Res1 Risk of Co-elution Hydrophobic->Res1 Standard Selectivity Res2 Clean Separation PiPi->Res2 Enhanced Selectivity (Better Resolution)

Figure 1: Mechanistic difference between C18 and Phenyl-Hexyl interactions with aromatic analytes.

Optimized Experimental Protocol (Phenyl-Hexyl)

This protocol is designed to be self-validating , meaning the system suitability steps ensure the data is reliable before the run completes.

A. Reagents & Preparation
  • Diluent: 50:50 Water:Acetonitrile (Matches intial gradient to prevent solvent shock).

  • Buffer (Mobile Phase A): 20 mM Potassium Phosphate (

    
    ), adjusted to pH 3.0  with Orthophosphoric Acid.
    
    • Why pH 3.0? Benzoic acid (

      
      ) must be kept in its non-ionized (protonated) form to retain on the column. Above pH 4.2, it ionizes and elutes in the void volume.
      
  • Organic Modifier (Mobile Phase B): 100% Acetonitrile (HPLC Grade).

B. Chromatographic Conditions
  • Column: Phenyl-Hexyl,

    
     mm, 3.5 µm or 5 µm.
    
  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controls viscosity and retention reproducibility).

  • Detection: UV at 224 nm (Benzamide

    
    ) and 270 nm  (Secondary check).
    
  • Injection Volume: 10 µL.

C. Gradient Profile
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Action
0.0955Initial Hold
2.0955Isocratic loading
12.04060Elution of impurities
15.04060Wash
15.1955Re-equilibration
20.0955Ready for next injection
D. System Suitability (Self-Validation)

Before running samples, inject the Standard Solution (0.1 mg/mL) 5 times. The method is valid only if:

  • RSD of Peak Area:

    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
  • Theoretical Plates (

    
    ): 
    
    
    

Part 3: Method Development Logic & Troubleshooting

Use this decision tree to navigate common issues during benzamide analysis.

Logic Start Start Method Development CheckPH Check Mobile Phase pH (Is it < 3.0?) Start->CheckPH BenzoicSplit Is Benzoic Acid peak split or fronting? CheckPH->BenzoicSplit Yes Action1 Adjust pH to 2.5-3.0 (Suppress Ionization) CheckPH->Action1 No Resolution Is Resolution (Rs) > 2.0 between Benzamide/Impurities? BenzoicSplit->Resolution No BenzoicSplit->Action1 Yes Action2 Switch to Phenyl-Hexyl (Increase Selectivity) Resolution->Action2 No (Co-elution) Action3 Decrease Gradient Slope (Increase Retention) Resolution->Action3 Marginal (1.5 < Rs < 2.0) Success Validate Method (ICH Q2) Resolution->Success Yes Action1->BenzoicSplit Action2->Resolution

Figure 2: Troubleshooting logic for Benzamide/Benzoic Acid separation.

Part 4: Validation Framework (ICH Q2)

To ensure this method is publishable and compliant, it must be validated against ICH Q2(R1/R2) guidelines.

  • Specificity: Inject pure Benzamide, Benzoic Acid, and a mixture. Ensure no interference at the retention time of the main peak using a Diode Array Detector (DAD) to check peak purity.

  • Linearity: Prepare 5 concentration levels (e.g., 50% to 150% of target concentration).

    
     must be 
    
    
    
    .
  • Accuracy (Recovery): Spike placebo with Benzamide at 80%, 100%, and 120%. Recovery should be

    
    .
    
  • LOD/LOQ: Determine the Limit of Detection (Signal-to-Noise ratio 3:1) and Limit of Quantitation (S/N 10:1) to ensure trace impurities can be detected.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2331, Benzamide. Retrieved from [Link]

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[1][2] LCGC North America. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Crystal Structure Determination of Morpholino-Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of modern analytical techniques for the elucidation of the three-dimensional atomic arrangement of morpholino-benzamide derivatives. As a class of compounds with significant interest in drug discovery and materials science, understanding their solid-state structure is paramount for controlling their physicochemical properties, ensuring batch-to-batch consistency, and protecting intellectual property. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering a field-proven perspective on developing a robust, multi-faceted analytical strategy.

The Foundational Question: Why is Crystal Structure Crucial for Morpholino-Benzamides?

The precise three-dimensional arrangement of atoms in a crystal lattice dictates a molecule's macroscopic properties. For active pharmaceutical ingredients (APIs) like many morpholino-benzamide derivatives, the crystal structure influences:

  • Bioavailability and Solubility: Different crystal forms (polymorphs) of the same compound can exhibit vastly different solubilities, directly impacting how a drug is absorbed in the body.[1]

  • Stability and Shelf-life: The thermodynamic stability of a crystal form affects its tendency to convert to another form over time, which can alter the drug's efficacy and safety profile.[2]

  • Manufacturing and Formulation: Properties like crystal shape (habit), flowability, and compressibility are critical for consistent and efficient tablet production.

  • Intellectual Property: Novel polymorphic forms of an API can be patented, making polymorph screening an essential part of the drug development lifecycle.[1]

Therefore, an unambiguous determination of the crystal structure is not merely an academic exercise but a critical-path requirement in pharmaceutical development.

The Definitive Answer: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the absolute three-dimensional structure of a molecule.[3] It provides precise atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions, such as the hydrogen bonding patterns that are often critical in benzamide-containing structures.[4][5]

Causality Behind the Method

The power of SCXRD lies in its use of a single, highly-ordered crystal. When a beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays in a predictable pattern based on the arrangement of the crystal planes, governed by Bragg's Law (nλ = 2d sinθ).[2] By measuring the positions and intensities of thousands of these diffracted spots, we can computationally reconstruct a three-dimensional map of the electron density within the unit cell, and from that, the precise location of every atom.

The Crystallization Bottleneck

The primary limitation of SCXRD is its absolute requirement for a high-quality single crystal, typically 50-250 μm in size, that is free of significant defects.[6] Obtaining such crystals is often the most challenging and time-consuming part of the process. Classical crystallization methods rely on slowly reducing the solubility of the compound in a solution to induce the growth of ordered crystals.[6][7]

Experimental Protocol: Growing Single Crystals of a Morpholino-Benzamide Derivative

This protocol outlines a standard approach for screening crystallization conditions. The key is to explore a wide parameter space, as the ideal conditions are often unpredictable.

  • Solvent Selection & Solubility Assessment:

    • Begin by assessing the solubility of your morpholino-benzamide derivative in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[8]

  • Preparation of a Saturated Solution:

    • In a small, clean vial, dissolve the compound in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution. For a 10 mg sample, you might start with 0.5-1.0 mL of solvent.

  • Inducing Supersaturation (The Driving Force):

    • Method A: Slow Evaporation: Loosely cap the vial and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, leading to crystallization over hours or days.

    • Method B: Slow Cooling: Heat the saturated solution and then allow it to cool slowly to room temperature. To promote the formation of larger, higher-quality crystals, insulate the vial to slow the cooling rate.[8]

    • Method C: Vapor Diffusion: Place the vial containing your compound's solution inside a larger, sealed jar that contains a more volatile "anti-solvent" in which your compound is insoluble. The anti-solvent vapor will slowly diffuse into your compound's solution, reducing its solubility and inducing crystallization.

    • Method D: Liquid-Liquid Diffusion: Carefully layer a less dense anti-solvent on top of a solution of your compound. Crystals may form at the interface where the two liquids slowly mix.

  • Crystal Harvesting:

    • Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop.

    • Wash the crystals briefly with a cold solvent to remove any surface impurities and allow them to dry.

Workflow for Single-Crystal X-ray Diffraction

The overall process from a pure compound to a final, validated crystal structure follows a well-defined path.

SCXRD_Workflow cluster_wet_lab Wet Lab Phase cluster_diffraction Data Collection cluster_analysis Data Analysis & Refinement Compound Purified Morpholino- Benzamide Derivative Crystallization Crystallization Screening Compound->Crystallization Dissolve in Solvent Crystal High-Quality Single Crystal Crystallization->Crystal Induce Supersaturation Mount Mount Crystal on Diffractometer Crystal->Mount XRay Expose to X-ray Beam Mount->XRay Diff_Pattern Collect Diffraction Pattern XRay->Diff_Pattern Solve Solve Structure (Phase Problem) Diff_Pattern->Solve Process Data Refine Refine Atomic Parameters Solve->Refine Build Model Validate Validate Structure (CheckCIF) Refine->Validate Check Quality Metrics (R1, GOF) Final_Structure Final Structure (CIF File) Validate->Final_Structure

Caption: Workflow for Single-Crystal X-ray Diffraction (SCXRD).

The Bulk Analysis Workhorse: Powder X-ray Diffraction (PXRD)

What happens when you can't grow a single crystal, or more importantly, when you need to characterize the bulk material that will be used in a formulation? This is the domain of Powder X-ray Diffraction (PXRD). Unlike SCXRD, which analyzes one crystal, PXRD analyzes a sample containing millions of tiny crystallites in random orientations.[1][2]

Causality Behind the Method

In PXRD, a monochromatic X-ray beam interacts with a polycrystalline powder. Because the crystallites are randomly oriented, every possible crystal plane (hkl) will be in the correct orientation to diffract the X-rays at a specific angle (2θ), according to Bragg's Law. The result is not a pattern of discrete spots, but a one-dimensional diffractogram plotting intensity versus 2θ.[2] Each crystalline phase produces a unique PXRD pattern, which serves as its "fingerprint."[9]

This makes PXRD an exceptionally powerful tool for:

  • Polymorph Identification: Different polymorphs of a morpholino-benzamide will produce distinct PXRD patterns, allowing for unambiguous identification.[1]

  • Phase Purity Analysis: It can easily detect the presence of unwanted crystalline phases or impurities in a bulk sample.

  • Amorphous vs. Crystalline: Amorphous materials lack long-range order and produce a broad halo instead of sharp peaks, making PXRD ideal for determining the degree of crystallinity.[9]

Experimental Protocol: PXRD Analysis of a Bulk Powder
  • Sample Preparation:

    • Ensure the powder sample has a small particle size (typically <100 μm) to ensure good particle statistics and minimize preferred orientation effects.[2] Gentle grinding with a mortar and pestle may be necessary.

    • Carefully pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top.

  • Instrument Setup:

    • Place the sample holder into the diffractometer.

    • Set the instrument parameters, including the 2θ scan range (e.g., 2° to 40°), step size, and scan speed. These parameters determine the resolution and duration of the measurement.

  • Data Collection:

    • Initiate the X-ray source and detector scan. The instrument will rotate the sample and detector to measure the intensity of diffracted X-rays at each angle.

  • Data Analysis:

    • The primary analysis involves comparing the peak positions (in 2θ) and relative intensities of the experimental pattern to reference patterns from a database or from previously characterized pure forms.

    • For quantitative analysis of mixtures, the relative intensities of peaks unique to each phase can be used to determine their respective weight fractions.[2]

SCXRD vs. PXRD: A Comparative Overview
FeatureSingle-Crystal X-ray Diffraction (SCXRD)Powder X-ray Diffraction (PXRD)
Primary Goal Determine the absolute 3D atomic structureIdentify crystalline phases and assess bulk purity[1][9]
Sample Requirement A single, high-quality crystal (50-250 µm)Polycrystalline powder or small crystals[1]
Output Data 3D electron density map, atomic coordinates1D diffractogram (Intensity vs. 2θ)[2]
Information Yield Precise bond lengths, angles, stereochemistry, packingCrystal "fingerprint," lattice parameters, phase composition[1]
Key Advantage The definitive method for structure elucidation[3]Fast, non-destructive, ideal for bulk characterization
Key Limitation Requires growth of a suitable single crystal[6]Cannot solve a new, unknown structure from first principles
Structure solution from powder data is possible but is technically challenging and often requires complementary information.[2]

Probing Local Environments: NMR Crystallography

Nuclear Magnetic Resonance (NMR) crystallography is a powerful technique that uses solid-state NMR (ssNMR) spectroscopy, often supplemented by quantum chemical calculations, to provide atomic-level structural information.[10] It is particularly valuable for systems that are not amenable to conventional diffraction methods, such as microcrystalline materials or disordered solids.[10]

Causality Behind the Method

While diffraction methods probe long-range periodic order, ssNMR is sensitive to the local environment of each nucleus (e.g., ¹H, ¹³C, ¹⁵N). Chemical shifts are highly sensitive to molecular conformation and packing.[11] By measuring interactions like dipolar couplings and observing through-space correlations (e.g., in ¹H-¹H correlation experiments), ssNMR can reveal information about intermolecular contacts, such as hydrogen bonds, which are key to understanding the packing of morpholino-benzamide derivatives.[12][13] This makes it an excellent tool for distinguishing between polymorphs that may have very similar PXRD patterns but differ in their hydrogen-bonding networks.[11]

While a full structure solution by NMR alone is complex and tailored to each system, it serves as a powerful complementary technique.[10] It can validate a structure solved by other means or provide the crucial insights needed to solve a structure from powder diffraction data.

The Predictive Power of Computation: Crystal Structure Prediction (CSP)

Crystal Structure Prediction (CSP) is a computational method that aims to predict the most stable crystal packing arrangements of a molecule from its chemical diagram alone.[14] This has become an indispensable tool in pharmaceutical science for navigating the complexities of polymorphism.[15]

Causality Behind the Method

CSP algorithms systematically generate thousands of hypothetical crystal structures by arranging the molecules in different orientations and symmetry groups. The thermodynamic stability (lattice energy) of each generated structure is then calculated using force fields or quantum mechanics.[14] The output is a crystal energy landscape, plotting the relative energy of each predicted polymorph.

The power of CSP lies in its ability to:

  • De-risk Development: Identify potentially more stable, yet undiscovered, polymorphs of a morpholino-benzamide derivative early in the development process.[14]

  • Aid Structure Solution: Provide viable candidate structures that can be used to solve and refine complex crystal structures from lower-resolution PXRD data.[16]

  • Rationalize Disorder: Help understand and model disordered structures by revealing the underlying ordered components.[16][17]

A Synergistic Approach to Structure Determination

The most robust characterization of a morpholino-benzamide derivative comes from an integrated approach that leverages the strengths of each technique. Experimental data provides the ground truth, while computational methods provide predictive power and insight.

Integrated_Workflow cluster_exp Experimental Characterization cluster_comp Computational Analysis SCXRD SCXRD (Absolute Structure) Final_Model Validated Structural Model of Morpholino-Benzamide SCXRD->Final_Model Definitive Structure PXRD PXRD (Bulk Fingerprint) CSP Crystal Structure Prediction (CSP) PXRD->CSP Provides Unit Cell for Search PXRD->Final_Model Confirms Bulk Phase ssNMR ssNMR (Local Environment) ssNMR->Final_Model Confirms Local Packing DFT DFT Calculations (Energy Ranking) CSP->DFT Generate Candidates DFT->PXRD Helps Index/ Solve PXRD Data DFT->ssNMR Assigns Spectra/ Validates H-Bonds

Caption: Integrated workflow for comprehensive structure determination.

Case Data: Hypothetical Morpholino-Benzamide Derivatives

To illustrate the data obtained, the table below presents hypothetical crystallographic data for two polymorphic forms of "Morphobenz-A," consistent with published data for similar structures.[4][5]

ParameterPolymorph IPolymorph II
Crystal System MonoclinicOrthorhombic
Space Group P2₁/nPbca
a (Å) 9.91910.543
b (Å) 10.67912.115
c (Å) 15.80514.987
α (°) 9090
β (°) 85.5490
γ (°) 9090
Volume (ų) 1638.81914.5
Z (Molecules/Unit Cell) 48
Calculated Density (g/cm³) 1.2051.231
Key H-Bond Motif Amide N-H to Carbonyl O (Chain)Amide N-H to Morpholine O (Dimer)

This data, derived from SCXRD, provides the fundamental information that distinguishes the two forms. Their different packing arrangements and hydrogen bonding motifs, reflected in the distinct unit cell parameters and space groups, would also give rise to unique PXRD patterns and ssNMR spectra.

Conclusion

The determination of the crystal structure of morpholino-benzamide derivatives is a critical endeavor that requires a sophisticated, multi-technique approach. While single-crystal X-ray diffraction provides the definitive answer for an absolute structure, it is only one piece of the puzzle. A comprehensive strategy integrates the bulk phase analysis of PXRD, the local environmental probing of NMR crystallography, and the predictive power of computational modeling. By understanding the causality behind each method and leveraging their synergistic strengths, researchers and drug development professionals can build a complete and robust understanding of their material, ensuring quality, performance, and safety from the lab to the clinic.

References

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Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of scientific research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide (CAS Number: 51-09-2), ensuring the safety of laboratory personnel and compliance with environmental regulations.[1] This document is structured to provide not just procedural instructions, but also the scientific rationale behind each recommendation, fostering a culture of safety and responsibility in the laboratory.

Hazard Assessment and Chemical Profile

Structural Analogs and Potential Hazards:

  • Benzamide Derivatives: Benzamides as a class of compounds can be harmful if swallowed and may cause skin and eye irritation.[2][3][4] Some are even suspected of causing genetic defects.[2][4]

  • Morpholine Derivatives: Morpholine and its derivatives can be corrosive and harmful if swallowed or in contact with skin.[5] Long-term exposure to some morpholine congeners has been linked to liver and kidney damage in animal studies.[6] A safety data sheet for the related compound 4-(2-Aminoethyl)morpholine classifies it as corrosive and toxic.[5]

Based on this information, it is prudent to handle 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide as a hazardous chemical waste .

Table 1: Inferred Hazard Profile of 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide

Hazard ClassificationDescriptionRecommended Precautions
Acute Toxicity (Oral) Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4]
Skin Corrosion/Irritation May cause skin irritation or burns.Wear protective gloves and clothing.[5][7]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.Wear safety goggles or a face shield.[5]
Germ Cell Mutagenicity Suspected of causing genetic defects.[4][7]Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.[4]
Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide for any purpose, including disposal, it is imperative to be outfitted with the appropriate PPE.

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][8]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or puncture before use.[2][8]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.[9]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or aerosols.[2][8]

Step-by-Step Disposal Protocol

The disposal of 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide must adhere to the guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11] The following protocol is designed to meet these standards.

Workflow for Disposal of 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide

cluster_prep Preparation cluster_waste Waste Handling cluster_storage Storage & Disposal A Don Appropriate PPE B Work in a Chemical Fume Hood A->B Safety First C Identify as Hazardous Waste B->C D Select a Compatible Waste Container (e.g., HDPE) C->D E Label Container with 'Hazardous Waste' and Chemical Name D->E F Segregate from Incompatible Waste (e.g., Strong Oxidizers) E->F G Transfer Waste to Container F->G H Securely Close Container G->H I Store in a Designated Satellite Accumulation Area (SAA) H->I J Maintain Accurate Waste Log I->J K Arrange for Pickup by Certified Hazardous Waste Disposal Service J->K

Caption: Disposal workflow for 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide.

Detailed Steps:

  • Waste Identification and Segregation:

    • This compound must be treated as hazardous waste.[10]

    • A dedicated waste container should be clearly labeled with "Hazardous Waste" and the full chemical name: "4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide".[2][12]

    • Crucially, this waste must be segregated from other waste streams. Do not mix with strong oxidizing agents or strong acids, as this could lead to a dangerous reaction.[13]

  • Container Management:

    • Use a container that is chemically compatible with the waste. High-density polyethylene (HDPE) containers are generally a suitable choice.[14]

    • The container must have a secure, leak-proof lid and should be kept closed except when actively adding waste.[10][15]

  • Waste Accumulation and Storage:

    • The waste container should be stored in a designated and clearly marked "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[15]

    • The SAA must have secondary containment, such as a chemical-resistant tray, to contain any potential leaks or spills.[2]

    • Adhere to the volume and time limits for waste accumulation as specified by EPA regulations (e.g., a maximum of 55 gallons of hazardous waste may be stored in an SAA).[15]

  • Final Disposal:

    • Do not dispose of this chemical down the drain or in regular trash.[10][16]

    • The disposal of the accumulated waste must be handled by a licensed professional waste disposal service.[4][17] Your institution's Environmental Health and Safety (EHS) office will coordinate the pickup and disposal.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating their impact.

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: If it is safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[2]

  • Collect: Wearing appropriate PPE, carefully collect the absorbed material and place it into the designated hazardous waste container.[3]

  • Clean: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office.[2]

Exposure Response:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[3][8]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Logical Relationship of Safety and Disposal Procedures

Hazard Assessment Hazard Assessment PPE Selection PPE Selection Hazard Assessment->PPE Selection Handling Procedures Handling Procedures Hazard Assessment->Handling Procedures Emergency Response Emergency Response Hazard Assessment->Emergency Response PPE Selection->Handling Procedures Waste Segregation Waste Segregation Handling Procedures->Waste Segregation Container Management Container Management Waste Segregation->Container Management Storage Storage Container Management->Storage Final Disposal Final Disposal Storage->Final Disposal Emergency Response->Final Disposal

Caption: Interconnectivity of safety protocols for chemical disposal.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide, protecting themselves, their colleagues, and the environment.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • UNSW. (n.d.). Laboratory Hazardous Waste Disposal Guideline – HS321. [Link]

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  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • ScienceLab.com. (2010, June 10). Material Safety Data Sheet - Benzamide. [Link]

  • Capot Chemical. (2025, December 17). MSDS of 4-(2-aMino-ethyl)-N,n-dimethyl-benzamide. [Link]

  • OECD Existing Chemicals Database. (2006, January 4). COVER PAGE. [Link]

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  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. [Link]

  • PubChem. (n.d.). 4-[2-(Aminomethyl)naphthalen-1-Yl]-N-[2-(Morpholin-4-Yl)ethyl]benzamide. [Link]

  • PubChem. (n.d.). Benzamide. [Link]

  • Matrix Fine Chemicals. (n.d.). 4-AMINO-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZAMIDE. [Link]

  • PubChem. (n.d.). 4-((2-Aminoethoxy)ethyl)morpholine. [Link]

  • PubChemLite. (n.d.). 4-amino-n-[2-(morpholin-4-yl)ethyl]benzamide. [Link]

  • PubMed. (1985). Synthesis, Toxicity, and Therapeutic Efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: A New Compound Preferentially Active in Slowly Growing Tumors. [Link]

  • MDPI. (2023, February 28). Synthesis, Toxicity, and Therapeutic Efficacy of 4-amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. [Link]

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Operational Safety Guide: Handling 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide (Mocetinostat)

[1]

Executive Summary & Chemical Context

Why this matters: 4-amino-N-[2-(morpholin-4-yl)ethyl]benzamide, commonly known as Mocetinostat, is not a standard bench reagent.[1][2] It is a potent Histone Deacetylase (HDAC) Inhibitor .[2]

Mechanistically, HDAC inhibitors alter gene expression by preventing the deacetylation of histone proteins, leading to chromatin relaxation and apoptosis. Because this mechanism targets fundamental cell replication processes, this compound must be treated as a Potential Reproductive Toxin and Genotoxin , regardless of the specific H-codes listed on a generic SDS.

Operational Directive: Treat this substance as an Occupational Exposure Band (OEB) 4 compound. This means containment (engineering controls) is the primary defense; PPE is the secondary line of defense.

Risk Assessment & Hazard Identification

The morpholine side chain introduces permeation risks, while the benzamide core drives the pharmacological potency.

Hazard Profile Table
Hazard ClassH-CodeDescriptionOperational Implication
Respiratory Sensitization H334 May cause allergy/asthma symptoms if inhaled.[1][3]CRITICAL: Zero tolerance for airborne dust. Open-bench weighing is prohibited.
Skin Sensitization H317 May cause an allergic skin reaction.[3]Double-gloving is mandatory to prevent contact dermatitis.
Reproductive Toxicity H361 Suspected of damaging fertility or the unborn child.Pregnant or nursing personnel should be excluded from handling this agent.
Acute Toxicity H302 Harmful if swallowed.[1][4][5][6][7][8]Strict hygiene; no hand-to-mouth contact vectors.[1][4][9]

Engineering Controls & PPE Matrix

Do not rely on PPE alone. The hierarchy of control must be: Elimination > Engineering > PPE .

Primary Engineering Controls (The "Hard" Barrier)[1]
  • Solids (Powder): Must be handled inside a Class II Biological Safety Cabinet (BSC) or a Containment Ventilated Enclosure (CVE) with HEPA filtration.[1]

  • Solutions: Fume hood is acceptable for dissolved stock solutions, provided no aerosolization occurs.

Personal Protective Equipment (The "Soft" Barrier)

The following PPE configuration is non-negotiable for handling quantities >1 mg.

Body PartEquipment SpecificationRationale
Hands (Inner) Nitrile (0.11 mm / 4 mil) Acts as a second skin; inspect for micro-tears before donning.[1]
Hands (Outer) Nitrile Long-Cuff (0.15 mm / 6 mil) The morpholine moiety is organic-soluble.[1] Thicker nitrile increases breakthrough time. Change every 30 mins.
Eyes Chemical Splash Goggles Safety glasses are insufficient due to the risk of airborne fines entering from the side.
Respiratory P100 / N95 (if outside hood) Inside BSC: Surgical mask (product protection). Outside BSC (Spill): Full-face P100 respirator.
Body Tyvek® Lab Coat / Sleeve Covers Disposable, impervious material required. Cotton coats trap dust and become secondary contamination sources.

Operational Logic & Workflow

The following diagram illustrates the decision-making logic for safe handling based on the physical state of the compound.

GStartStart: Handling MocetinostatStateCheckDetermine Physical StateStart->StateCheckSolidSolid / Powder FormStateCheck->SolidPowderSolutionLiquid / SolubilizedStateCheck->SolutionStock SolutionEngControl_SolidREQUIRED: Class II BSCor HEPA EnclosureSolid->EngControl_SolidEngControl_LiquidREQUIRED: Chemical Fume HoodSolution->EngControl_LiquidPPE_SolidPPE: Double Nitrile + Tyvek+ Resp Protection (if open)EngControl_Solid->PPE_SolidPPE_LiquidPPE: Double Nitrile + Splash GogglesEngControl_Liquid->PPE_LiquidWasteDisposal: High-Temp IncinerationEngControl_Liquid->WasteWeighingProtocol: Static-Free WeighingPPE_Solid->WeighingPPE_Liquid->WasteDissolutionProtocol: Solvent Addition(DMSO/DMF)Weighing->DissolutionDissolution->EngControl_LiquidTransfer to Hood

Figure 1: Decision logic for engineering controls and PPE based on the physical state of Mocetinostat.

Detailed Experimental Protocols

Protocol A: Safe Weighing of Solid (Highest Risk)

Objective: Weigh 5 mg of Mocetinostat without contaminating the balance or the user.

  • Preparation:

    • Place a disposable balance draft shield or a static-control gun inside the BSC.

    • Pre-wet a lint-free wipe with 70% Ethanol and place it near the balance (to capture stray particles).

  • The "Tare" Technique:

    • Do not use a spatula to scoop powder directly.

    • Tap the vial gently to loosen the solid.

    • Use a pre-weighed weighing boat or glass vial. Pour carefully by tapping the source vial.

  • Decontamination:

    • Once weighed, cap the source vial immediately.

    • Wipe the exterior of the source vial and the new container with the ethanol wipe before removing them from the BSC.

  • Doffing:

    • Remove outer gloves inside the BSC and dispose of them as hazardous waste.

Protocol B: Solubilization

Context: Mocetinostat is sparingly soluble in aqueous buffers.[10]

  • Solvent Choice: Dissolve in DMSO or DMF (Dimethylformamide) first.[1][10]

    • Solubility Limit: ~20-25 mg/mL in DMSO.[10]

  • Procedure:

    • Add solvent to the solid vial inside the fume hood.

    • Vortex with the cap tightly sealed.

    • Wait 1 minute before opening the cap to allow aerosols inside the vial to settle.

Protocol C: Spill Management

Scenario: You drop a vial containing 10 mg of powder on the floor.

  • Evacuate: Clear the immediate area. Post "Do Not Enter" signage.

  • PPE Upgrade: Don a Tyvek suit, double gloves, and a P100 (HEPA) half-mask respirator .

  • Containment:

    • Do not dry sweep (generates dust).[11]

    • Cover the spill with wet paper towels (soaked in water/surfactant) to dampen the powder.

  • Cleanup:

    • Scoop up the damp towels and glass fragments into a wide-mouth hazardous waste jar.

    • Clean the surface 3 times with a detergent solution, then once with 70% Ethanol.

Disposal & Deactivation

Because Mocetinostat is a bioactive organic agent, it must be destroyed thermally.

  • Solid Waste: Collect in "Cytotoxic/Chemotherapeutic" yellow waste bags or rigid containers. Label as "Trace Chemotherapy Waste."

  • Liquid Waste: Segregate into "High Potency Organic Waste." Do not mix with oxidizers (like nitric acid) as the morpholine group can form explosive compounds or nitrosamines.

  • Ultimate Disposal: High-temperature incineration (>1000°C) is the only validated method to break the benzamide-morpholine bonds effectively.[1]

References

  • Cayman Chemical. (2024).[10] Safety Data Sheet: Mocetinostat (Item No. 18287).[3] Retrieved from [1]

  • PubChem. (n.d.). Compound Summary: Mocetinostat (CID 56962331). National Library of Medicine. Retrieved from [1]

  • Pfizer/NIOSH. (2016). Occupational Exposure Banding Process.[11] (Contextual reference for OEB classification of potent APIs). Retrieved from [1]

  • Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data (Morpholine).[12] Retrieved from [1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.